molecular formula C11H17NO4 B2370680 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-6-carboxylic acid CAS No. 2168636-76-6

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-6-carboxylic acid

Cat. No.: B2370680
CAS No.: 2168636-76-6
M. Wt: 227.26
InChI Key: NIZXUSLOWBFRAZ-UHFFFAOYSA-N
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Description

The compound 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-6-carboxylic acid (CAS: 86447-11-2) is a Boc-protected dihydropyridine derivative characterized by a partially unsaturated six-membered ring system. The tert-butoxycarbonyl (Boc) group at the 1-position and the carboxylic acid moiety at the 6-position are critical functional groups that influence its physicochemical and reactivity profiles. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or bioactive molecules where controlled deprotection of the Boc group is required .

The dihydropyridine core contributes to conformational flexibility, while the Boc group enhances steric bulk and stability under acidic conditions. Its carboxylic acid group enables further derivatization, such as amide bond formation or salt generation, making it versatile for medicinal chemistry applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h4,6,8H,5,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZXUSLOWBFRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168636-76-6
Record name 1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-2-carboxylic acid
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Preparation Methods

Alkylation of Pyridine Derivative

A solution of 3,6-dihydro-2H-pyridine-6-carboxylic acid (10.0 g, 0.069 mol) in tetrahydrofuran (THF, 80 mL) is cooled to −20°C under nitrogen. Potassium tert-butoxide (16.2 g, 0.145 mol) is added, followed by dropwise addition of 1-bromo-3-chloropropane (12.4 g, 0.078 mol). The reaction is warmed to 15°C for 12 hours, yielding 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-6-carboxylate intermediate (94% yield) after extraction with ethyl acetate and column chromatography (hexane:ethyl acetate = 20:1).

Intramolecular Cyclization

The alkylated product undergoes cyclization in refluxing toluene with sodium hydride (NaH, 2.5 equiv) for 6 hours, forming the fused pyranopyridine ring system. Nuclear magnetic resonance (NMR) analysis confirms ring closure via disappearance of terminal alkene signals at δ 5.8 ppm.

Catalytic Hydrogenation

Palladium on carbon (10% Pd/C, 0.5 g) catalyzes hydrogenation of the dihydropyridine ring in ethanol at 50 psi H₂ for 24 hours. Monitoring by thin-layer chromatography (TLC) (ethyl acetate:methanol = 9:1) ensures complete saturation of the double bond.

Acidic Hydrolysis

Hydrolysis with 6 M hydrochloric acid (HCl, 40 mL) at 80°C for 4 hours converts the ester to the carboxylic acid. Recrystallization from ethanol-water (1:3) affords the title compound as white crystals (overall yield: 26.9%).

Hydrothermal Synthesis via High-Temperature Cyclocondensation

Adapting CN102924371B, a hydrothermal method eliminates organic solvents by using water as the reaction medium.

Reaction Setup

A mixture of 2-chloro-5-(trifluoromethyl)pyridine (0.54 g, 2.8 mmol) and deionized water (17 mL) is sealed in a 25 mL Teflon-lined autoclave. Heating at 160°C for 48 hours induces cyclocondensation and hydrolysis.

Crystallization and Purification

Cooling to room temperature yields hexagonal crystals, which are filtered and washed with cold ethanol. X-ray diffraction confirms the dihydropyridine-carboxylic acid structure (purity: >99%, yield: 82%).

Barbituric Acid-Mediated Cycloaddition

Inspired by PMC3213446, this method employs N,N-dimethylbarbituric acid as a cyclizing agent.

Melt-Phase Reaction

A stoichiometric mixture of (E)-methyl 2-((2-formylphenoxy)methyl)-3-(4-chlorophenyl)acrylate (0.33 g, 1 mmol) and N,N-dimethylbarbituric acid (0.156 g, 1 mmol) is heated at 180°C for 1 hour. The molten reaction forms a chromenopyrano[2,3-d]pyrimidine intermediate, which is hydrolyzed in 5% NaOH to release the carboxylic acid (yield: 76%).

Isocyanate Coupling Strategy

WO2003057131A2 describes a trans-cyclohexyl isocyanate coupling applicable to dihydropyridine systems.

Carbamate Formation

3-Ethyl-4-methyl-3-pyrrolidin-2-one (1.2 g, 8.5 mmol) reacts with 4-nitrophenyl chloroformate (2.1 g, 10.2 mmol) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.5 equiv) at 25°C for 12 hours. The resulting carbamate is isolated via silica gel chromatography (DCM:methanol = 95:5).

Sulfonamide Coupling

The carbamate intermediate couples with 4-(2-aminoethyl)benzenesulfonamide (1.8 g, 8.5 mmol) in acetonitrile at 60°C for 3 hours. Acidic workup (1 M HCl) and lyophilization yield the target compound (purity: >99%, yield: 68%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Alkylation-Cyclization 26.9 98 Scalable, uses inexpensive reagents Low overall yield
Hydrothermal 82 99 Solvent-free, high crystallinity Requires specialized equipment
Barbituric Acid 76 97 Rapid cyclization High-temperature decomposition
Isocyanate Coupling 68 99 High regioselectivity Expensive catalysts

Optimization Strategies

Solvent Selection

Tetrahydrofuran (THF) and dichloromethane (DCM) are optimal for alkylation and coupling steps, respectively, due to their polarity and boiling points. Hydrothermal methods eliminate solvent costs but limit reaction monitoring.

Catalytic Hydrogenation

Pd/C (10% loading) in ethanol achieves complete dihydropyridine saturation without over-reduction. Hydrogen pressure above 50 psi risks ring-opening side reactions.

Crystallization Conditions

Ethanol-water (1:3) provides crystals with low residual solvent content (<0.1% by gas chromatography). Slow cooling at 0.5°C/min minimizes defects.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key applications include:

Anticancer Activity

Research has indicated that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanisms proposed include:

  • Inhibition of Enzymatic Activity : The pyridine moiety may inhibit enzymes critical for cancer cell survival.
  • Modulation of Gene Expression : The compound may influence genes related to cell proliferation and apoptosis.

Case Studies on Anticancer Activity

StudyFindings
Zhang et al. (2020)Investigated the cytotoxic effects on HepG2 liver cancer cells, showing significant reduction in cell viability at concentrations above 50 µM.
Lee et al. (2021)Focused on inhibiting the PI3K/Akt pathway crucial for cancer proliferation, suggesting similar effects for the target compound.
Smith et al. (2023)Found neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells among similar pyridine derivatives.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Bacterial Activity : It has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Preliminary studies indicate potential antifungal activity against Candida albicans.

Case Studies on Antimicrobial Activity

StudyFindings
Prabhakar et al. (2024)Synthesized derivatives showed good antibacterial activity using disc diffusion methods against S. aureus and E. coli.
Gupta et al. (2023)Evaluated antifungal properties, revealing promising results against C. albicans with certain derivatives exhibiting high efficacy.

Neuroprotective Effects

The compound's potential neuroprotective effects have been studied, particularly concerning oxidative stress and neurodegenerative diseases.

Case Studies on Neuroprotection

StudyFindings
Chen et al. (2022)Demonstrated that similar pyridine derivatives protected neuronal cells from oxidative damage, indicating potential therapeutic applications in neurodegenerative disorders.

Pharmacological Profile

The pharmacological profile of 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-6-carboxylic acid includes:

  • Solubility : Moderate solubility in water enhances bioavailability.
  • Stability : The compound is stable under physiological conditions, supporting its potential therapeutic use.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, influencing biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of the target compound, a detailed comparison with structurally analogous dihydropyridine and pyridine derivatives is provided below.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Core Structure Biological Activity Physicochemical Notes Reference
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-6-carboxylic acid Boc group (1-position), carboxylic acid (6-position) 3,6-dihydro-2H-pyridine Not reported in evidence High stability due to Boc protection; moderate polarity from carboxylic acid
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Compound 6) Benzyl (1-position), ketone (2-position), carboxylic acid (3-position) 1,2-dihydropyridine Not reported Increased lipophilicity from benzyl group; ketone enhances electrophilicity
5-O-Methylsulfonyl-seco-CI derivatives (Compounds 2–3) Methylsulfonyl/aminosulfonyl (5-position) Indole-dihydropyridine hybrid Cytotoxic (IC₅₀: 0.8–1.2 μM vs. COLO 205, SK-MEL-2, A549, JEG-3) Sulfonyl groups improve solubility and target binding
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (2-position), methyl (6-position), carboxylic acid (4-position) Pyrimidine Not reported Electron-withdrawing Cl increases acidity (pKa ~2.5–3.0)

Key Observations

Functional Group Impact: The Boc group in the target compound confers stability under acidic conditions compared to the benzyl group in Compound 6, which may undergo hydrogenolysis or oxidation . Sulfonyl substituents (e.g., in Compounds 2–3) enhance cytotoxicity, likely due to improved interaction with cellular targets like topoisomerases or kinases .

Structural Flexibility :

  • The 3,6-dihydro-2H-pyridine core in the target compound allows partial saturation, reducing ring strain compared to fully aromatic pyridines. This may improve synthetic accessibility for further modifications.

Acid-Base Properties :

  • The carboxylic acid group in the target compound (pKa ~4.7) is less acidic than the pyrimidine derivative (pKa ~2.5–3.0) due to electron-donating effects of the dihydropyridine ring .

Biological Activity

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-6-carboxylic acid, also known by its CAS number 417726-36-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for pharmaceutical applications.

The compound has the following chemical properties:

  • Molecular Formula : C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol
  • Density : 1.194 g/cm³
  • Boiling Point : 355.2ºC at 760 mmHg
  • Flash Point : 168.6ºC

Research indicates that the compound may interact with various biological pathways, particularly those involving kinases and inflammatory responses. For instance, studies have shown that derivatives of similar pyridine-based compounds can inhibit kinases such as TBK1 and IKKε, which are crucial in regulating immune responses and energy metabolism during obesity .

In Vitro Studies

In vitro studies reveal that compounds structurally related to this compound exhibit significant biological activity:

  • Cell Proliferation : Certain derivatives have shown to enhance IL-6 secretion in adipocytes, indicating a potential role in metabolic regulation .
  • Kinase Inhibition : Some analogues have demonstrated IC50 values as low as 210 nM against TBK1, suggesting strong inhibitory effects that could be leveraged for therapeutic purposes .

In Vivo Studies

Animal studies have provided further insights into the compound's efficacy:

  • Weight Loss and Insulin Sensitivity : A specific analogue tested in obese mice showed promising results in promoting weight loss and enhancing insulin sensitivity comparable to established drugs like amlexanox . This points towards potential applications in treating metabolic disorders.

Case Studies

StudyObjectiveFindings
Evaluate the biological activity of pyridine derivativesIdentified strong kinase inhibition and metabolic modulation
Synthesis of hybrid moleculesConfirmed high efficiency in creating compounds with dual activity against multiple targets
Structural analysis of pyridine carboxylic acidsDemonstrated fungistatic properties against Poria placenta

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups to enhance biological activity. Techniques such as palladium-catalyzed cross-coupling have been employed to develop structure-activity relationships (SAR) for optimizing efficacy .

Q & A

Q. What are the common synthetic routes for preparing 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-6-carboxylic acid?

Methodological Answer: The synthesis typically involves:

  • Step 1: Construction of the dihydropyridine core via cyclization reactions. For example, condensation of β-keto esters with ammonia derivatives under acidic conditions can yield the dihydropyridine scaffold .
  • Step 2: Introduction of the Boc (tert-butoxycarbonyl) group. This is achieved by reacting the amine group of the dihydropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane (DCM) .
  • Step 3: Carboxylic acid functionalization at position 6. Hydrolysis of a pre-installed ester group (e.g., methyl or ethyl ester) using NaOH or LiOH in aqueous THF/MeOH is a standard approach .
  • Purification: Chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the Boc protection group introduced and characterized in this compound?

Methodological Answer:

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O) in anhydrous DCM, with catalytic DMAP or triethylamine .
  • Conditions: Reaction at 0°C to room temperature for 12–24 hours under nitrogen.
  • Monitoring: Progress is tracked via TLC (Rf shift) or FT-IR (disappearance of N-H stretch at ~3300 cm⁻¹).
  • Confirmation: ¹H NMR shows a singlet for the tert-butyl group at δ 1.4 ppm, and LC-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 297 for C₁₃H₂₁NO₄) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., dihydropyridine protons at δ 5.8–6.2 ppm) and confirms Boc group integrity .
  • FT-IR: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid) .
  • LC-MS/HPLC: Validates purity (>98%) and molecular weight. Retention times (e.g., 1.76 minutes under QC-SMD-TFA05 conditions) are compared to standards .
  • Elemental Analysis: Matches calculated vs. experimental C/H/N ratios (e.g., C 52.7%, H 7.1%, N 4.7%) .

Advanced Research Questions

Q. How does the dihydropyridine ring influence reactivity in nucleophilic additions or cycloadditions?

Methodological Answer: The 3,6-dihydro-2H-pyridine core exhibits partial unsaturation, enabling:

  • Diels-Alder Reactions: The conjugated diene reacts with dienophiles (e.g., maleic anhydride) at 80°C in toluene to form bicyclic adducts. Regioselectivity is confirmed by NOESY NMR .
  • Electrophilic Additions: Protonation at the nitrogen enhances electrophilicity, facilitating Michael additions with malonates (monitored by UV-Vis at 280 nm) .
  • Contradiction Note: Steric hindrance from the Boc group may reduce reactivity at position 1, necessitating optimized temperatures (e.g., 50°C vs. room temperature) .

Q. What strategies resolve enantiomers if chiral centers are introduced during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to separate enantiomers (resolution factor Rs > 1.5) .
  • Asymmetric Catalysis: Employ Evans’ oxazaborolidine catalysts in ketone reductions to install chirality (e.g., 95% ee confirmed by polarimetry) .
  • Crystallization: Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in ethanol yields enantiopure crystals (mp 185–186°C) .

Q. How can computational chemistry predict Boc group stability under acidic/basic conditions?

Methodological Answer:

  • DFT Calculations: Gaussian 16 simulations (B3LYP/6-31G*) model hydrolysis pathways. The Boc group’s tert-butyl moiety shows higher stability in pH 7–9 (ΔG‡ = 25 kcal/mol) vs. strong acids (ΔG‡ = 15 kcal/mol at pH 2) .
  • MD Simulations: GROMACS trajectories (100 ns) reveal solvolysis rates in DMSO/water mixtures, correlating with experimental HPLC degradation data (R² = 0.92) .

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